molecular formula C16H13NO4 B3133461 (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 39059-97-7

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3133461
CAS No.: 39059-97-7
M. Wt: 283.28 g/mol
InChI Key: GPTZGDOZQOHFFJ-DHZHZOJOSA-N
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Description

(2E)-3-(2-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry research. With the molecular formula C₁₆H₁₃NO₄ and a molecular weight of 283.28 g/mol, this compound belongs to the 1,3-diarylprop-2-en-1-one scaffold, a structure widely investigated for its diverse biological activities . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value: Chalcones containing a nitrophenyl moiety, such as this compound, are recognized as a valuable scaffold for developing potent and selective enzyme inhibitors. Specifically, structurally related analogs featuring the 1-(4-nitrophenyl) group have been identified as nanomolar inhibitors of human Monoamine Oxidase B (MAO-B) , a key target for neurodegenerative diseases . These inhibitors exhibit high selectivity for MAO-B over the MAO-A isoform, making them promising candidates for neuroprotective agent development aimed at reducing oxidative stress and pathological protein aggregation in conditions like Parkinson's disease . More broadly, the chalcone family demonstrates a wide spectrum of research-relevant biological activities, including investigation as antimitotic agents that target tubulin polymerization in cancer cells and evaluation for antimalarial properties . The presence of the methoxyphenyl and nitrophenyl substituents facilitates intricate intermolecular charge transfer, which can be studied using theoretical and spectroscopic methods to understand its physicochemical behavior .

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(10-7-12)17(19)20/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTZGDOZQOHFFJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as solid bases or phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antioxidant, and anticancer activities, making it a subject of interest in biological studies.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anticancer agent.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The biological activity of (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Methoxy Substituent Position
  • (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS RN: 20432-03-5): Molecular Formula: C₁₆H₁₃NO₄ (identical to target compound). Molecular Weight: 283.28 g/mol.
Hydroxyl vs. Methoxy Substituents
  • (2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one (CAS RN: 52923-40-7) :
    • Replacing methoxy with hydroxyl at the 2-position increases hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing thermal stability [6].
Nitro Group Position
  • (2E)-3-(3-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one :
    • A meta-nitro group reduces electron-withdrawing conjugation compared to para-nitro analogs, altering electrochemical behavior and biological activity [9].
Antifungal and Antimicrobial Activity
  • (2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one :
    • Exhibits potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL), attributed to nitro and hydroxyl groups enhancing membrane disruption [10].
  • Triazole-Chalcone Hybrids (e.g., 4k, 4l) :
    • Demonstrated leishmanicidal activity (IC₅₀ < 10 µM), suggesting nitro and methoxy groups synergize with triazole moieties to target parasitic enzymes [4].
Nonlinear Optical (NLO) Properties
  • (2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) :
    • Hyperpolarizability (β) = 2.77 × 10⁻³⁰ esu, attributed to the strong electron-withdrawing nitro group and extended π-conjugation [19].
  • (2E)-3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one :
    • Lower β (0.02 × 10⁻³⁰ esu) due to reduced electron delocalization from the methylsulfanyl group [19].

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Substituent A Substituent B Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
Target Compound 2-Methoxyphenyl 4-Nitrophenyl C₁₆H₁₃NO₄ 283.28 N/A Ortho-methoxy, strong NLO N/A
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-... 4-Methoxyphenyl 4-Nitrophenyl C₁₆H₁₃NO₄ 283.28 Reported (unlisted) Para-methoxy, high stability
(2E)-1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-... 2-Hydroxyphenyl 4-Nitrophenyl C₁₅H₁₁NO₄ 269.25 N/A Enhanced solubility
3MPNP 3-Methylphenyl 4-Nitrophenyl C₁₆H₁₃NO₃ 267.28 N/A β = 2.77 × 10⁻³⁰ esu
4k (Triazole-Chalcone) 4-Methoxyphenyl 4-Nitrophenyl C₂₀H₁₆N₄O₄ 376.36 231.7–236.9 Leishmanicidal activity

Structural and Electronic Effects

  • Electronic Effects: The para-nitro group stabilizes the enone system through resonance, enhancing reactivity in electrophilic substitutions [12].
  • Hydrogen Bonding : Hydroxyl analogs (e.g., ) exhibit stronger intermolecular interactions, favoring crystallization over methoxy derivatives [5].

Biological Activity

The compound (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is characterized by its unique structure featuring a methoxy group and a nitro group on its aromatic rings. Chalcones have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific chalcone, summarizing relevant research findings, case studies, and potential applications.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15NO4
  • Molecular Weight : 285.30 g/mol
  • CAS Number : 20432-03-5

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The presence of the nitro group enhances its electron-withdrawing capacity, which may increase the compound's reactivity towards cellular targets.
  • Tubulin Interaction : Similar to other chalcones, it is suggested that this compound may destabilize microtubules by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .

Biological Activity Data

Activity TypeObserved EffectsReference
AntiproliferativeIC50 values ranging from 10–33 nM in MCF-7 cells
Tubulin DestabilizationInhibition of tubulin polymerization
Apoptosis InductionActivation of caspases leading to cell death
AntimicrobialPotential activity against various pathogens

Case Studies

  • Anticancer Studies :
    • A study highlighted that this compound exhibited significant antiproliferative effects against breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
    • Flow cytometry analysis revealed that treatment with this chalcone resulted in cell cycle arrest and increased apoptosis markers, confirming its potential as an anticancer agent.
  • Antimicrobial Activity :
    • Preliminary studies suggest that chalcones can exhibit antimicrobial properties. The specific compound's efficacy against bacterial strains was evaluated, indicating potential for further development as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic conditions for (2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , where equimolar amounts of 4-nitroacetophenone and 2-methoxybenzaldehyde are reacted in ethanol with KOH (20%) as a catalyst. Stirring at room temperature for 4–6 hours yields the chalcone derivative. Recrystallization in ethanol via slow evaporation produces single crystals for XRD validation . Note: Substituents (e.g., nitro groups) may require adjusted reaction times or temperatures compared to analogs .

Q. How is the E-configuration and structural integrity confirmed?

The E-configuration is confirmed via single-crystal XRD , which provides unambiguous bond-length and dihedral-angle data. Complementary techniques include:

  • ¹H NMR : Trans coupling constants (J = 15–16 Hz for α,β-unsaturated ketones).
  • IR spectroscopy : Stretching frequencies for C=O (~1650 cm⁻¹) and C=C (~1600 cm⁻¹).
  • UV-Vis : λmax values correlated with conjugation length .

Q. What spectroscopic methods are critical for characterization?

Key techniques include:

  • ¹H/¹³C NMR : Assign methoxy, nitro, and enone protons.
  • HR-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 298.08).
  • FT-IR : Identify functional groups (e.g., nitro asymmetric stretch at ~1520 cm⁻¹).
  • XRD : Resolve spatial arrangement .

Q. Which solvents are suitable for recrystallization?

Ethanol is ideal for slow evaporation to grow single crystals. Methanol or acetone may be alternatives but can affect crystal packing due to polarity differences .

Advanced Research Questions

Q. How do DFT calculations validate experimental spectroscopic data?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths, angles, and UV-Vis λmax. Discrepancies <5% between experimental and theoretical data confirm accuracy. Solvent effects (e.g., ethanol) should be modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions between theoretical and experimental λmax values?

Discrepancies arise from solvent polarity, tautomerism, or basis-set limitations. Mitigation steps:

  • Use time-dependent DFT (TD-DFT) with explicit solvent molecules.
  • Compare multiple functionals (e.g., CAM-B3LYP vs. PBE0).
  • Validate with experimental solvatochromic shifts .

Q. How can nonlinear optical (NLO) properties be evaluated?

NLO properties (e.g., hyperpolarizability) are assessed via:

  • Z-scan technique : Measures third-order susceptibility (χ³).
  • Kurtz-Perry powder method : Second-harmonic generation (SHG) efficiency.
  • DFT-derived hyperpolarizability (β) : Correlate with electron-withdrawing nitro groups .

Q. What docking approaches elucidate antimicrobial mechanisms?

Molecular docking (AutoDock Vina) against microbial targets (e.g., E. coli DNA gyrase) identifies binding affinities. Key steps:

  • Prepare ligand (chalcone) and receptor (PDB ID: 1KZN) in AutoDock Tools.
  • Analyze hydrogen bonds and hydrophobic interactions.
  • Validate with in vitro MIC assays .

Q. How do substituents influence bioactivity in nitro-chalcones?

Nitro groups enhance electron-deficient character, improving membrane penetration. Comparative studies show:

  • 4-Nitrophenyl : Higher antimicrobial activity vs. methoxy analogs.
  • 2-Methoxyphenyl : Steric effects may reduce binding efficiency.
  • Structure-activity relationship (SAR) : Optimize by introducing halogens or heterocycles .

Q. What crystallographic metrics predict stability?

Hirshfeld surface analysis quantifies intermolecular interactions:

  • C–H···O/N contacts : Dominant in nitro/methoxy derivatives.
  • π-π stacking : Stabilizes aromatic rings (distance: 3.5–4.0 Å).
  • Packing coefficient : >70% indicates dense crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-(2-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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